![molecular formula C20H19NO2S2 B2415548 (E)-N-(furan-3-ylmethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide CAS No. 1798419-20-1](/img/structure/B2415548.png)
(E)-N-(furan-3-ylmethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide
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Description
(E)-N-(furan-3-ylmethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C20H19NO2S2 and its molecular weight is 369.5. The purity is usually 95%.
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Scientific Research Applications
Crystal Structures and Molecular Conformations
(E)-N-(furan-3-ylmethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide and its related compounds have been studied for their crystal structures and molecular conformations. Research highlighted the specific orientations of furan, phenyl, and methylbenzene rings relative to the acrylamide mean plane, providing insights into the compound's structural geometry (Cheng et al., 2016).
Biological Activities and Applications
Antimicrobial Activity
Compounds closely related to (E)-N-(furan-3-ylmethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide have been synthesized and evaluated for their antibacterial and antifungal properties. A study indicated that some of these compounds exhibit good activity against certain bacterial and fungal species, showcasing their potential in medicinal chemistry (Velupillai et al., 2015). Another research effort synthesized and assessed the antimicrobial activity of Schiff bases of related compounds, providing a foundation for future therapeutic applications (Arora et al., 2013).
Inhibition of SARS Coronavirus Helicase
A study discovered a novel compound structurally similar to (E)-N-(furan-3-ylmethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide that suppresses the enzymatic activities of SARS coronavirus helicase, presenting a potential avenue for therapeutic development against coronaviruses (Lee et al., 2017).
Chemical Synthesis and Material Science
C-H Bond Activation/Borylation
In the realm of material science, a coordinatively unsaturated iron-methyl complex was synthesized and found to activate C-H bonds of furan and thiophene. This process was applied to the dehydrogenative coupling of furans or thiophenes, illustrating the compound's role in facilitating sophisticated chemical reactions (Hatanaka et al., 2010).
Catalyzed Annulation
Lewis acid-catalyzed [4+1] annulation of related compounds has been reported, highlighting an efficient route to functionalized furans and thiophenes, which are valuable in synthesizing bioactive compounds and functional materials (He et al., 2020).
Polymerization of Acrylamide Derivatives
The reversible addition−fragmentation chain transfer (RAFT) polymerization of acrylamide derivatives has been explored. This process led to the synthesis of homopolymers with controlled molecular weight and low polydispersity, demonstrating the compound's relevance in the field of polymer chemistry (Mori et al., 2005).
properties
IUPAC Name |
(E)-N-(furan-3-ylmethyl)-3-(4-methylsulfanylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S2/c1-24-18-7-4-16(5-8-18)6-9-20(22)21(13-17-10-11-23-15-17)14-19-3-2-12-25-19/h2-12,15H,13-14H2,1H3/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYKGSFFAUPCQA-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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